molecular formula C10H12BrNO B7903789 (6-Bromochroman-3-yl)methanamine

(6-Bromochroman-3-yl)methanamine

Cat. No.: B7903789
M. Wt: 242.11 g/mol
InChI Key: SMBZBESXIBDHBG-UHFFFAOYSA-N
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Description

(6-Bromochroman-3-yl)methanamine is an organic compound with the molecular formula C10H12BrNO. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a methanamine group at the 3rd position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromochroman-3-yl)methanamine typically involves the bromination of chroman followed by the introduction of the methanamine group. One common method includes:

    Bromination: Chroman is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 6-bromochroman.

    Amination: The brominated product is then subjected to nucleophilic substitution with methanamine under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale bromination using NBS.
  • Continuous flow reactors for the amination step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (6-Bromochroman-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or other amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Sodium hydroxide (NaOH) or other strong bases are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: De-brominated chroman derivatives or modified amines.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromochroman-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromochroman-3-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    (6-Chlorochroman-3-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.

    (6-Fluorochroman-3-yl)methanamine: Contains a fluorine atom at the 6th position.

    (6-Methylchroman-3-yl)methanamine: Has a methyl group instead of a halogen at the 6th position.

Uniqueness: (6-Bromochroman-3-yl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

(6-bromo-3,4-dihydro-2H-chromen-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBZBESXIBDHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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